molecular formula C17H11Cl2NO2 B2443680 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 500356-69-4

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No. B2443680
CAS RN: 500356-69-4
M. Wt: 332.18
InChI Key: MTNHOZGHNSNVRP-UHFFFAOYSA-N
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Description

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .


Synthesis Analysis

A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS‐CoV‐2 Mpro inhibitor . An ANN‐based QSAR model was built to predict the IC 50 values of each analog using the experimental values of other 4‐aminoquinolines as the training set .


Molecular Structure Analysis

8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities. These compounds incorporate the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

Due to the presence of the phenolic group, 8-HQ displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

8-Hydroxyquinoline (8HQ) is a small planar molecule with a lipophilic effect and a metal chelating ability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of these compounds is often related to their chelating ability. As previously mentioned, metal imbalance is the leading cause for many diseases, therefore, 8HQ is a potent chelator that may restore metal balance and be useful for the treatment of metal-related diseases .

Safety and Hazards

The safety and hazards of these compounds would depend on their specific structures and uses. It’s important to note that while some 8-HQ based molecules can be used to develop potent lead compounds with good efficacy and low toxicity , others might have different safety profiles.

Future Directions

Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNHOZGHNSNVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid

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